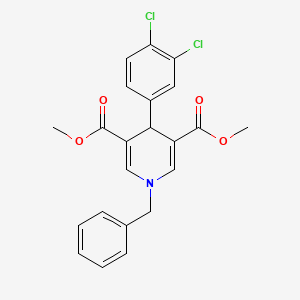

3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central pyridine ring substituted with:

- Benzyl group at the N1 position,

- 3,4-Dichlorophenyl group at the C4 position,

- Methyl ester groups at the C3 and C5 carboxylate positions.

This compound belongs to a class of molecules known for their structural versatility and biological activity, particularly in modulating ion channels (e.g., calcium channel blockers).

Propriétés

IUPAC Name |

dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO4/c1-28-21(26)16-12-25(11-14-6-4-3-5-7-14)13-17(22(27)29-2)20(16)15-8-9-18(23)19(24)10-15/h3-10,12-13,20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERKMKBKJGQIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)OC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted benzyl and dichlorophenyl derivatives.

Applications De Recherche Scientifique

3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Chemistry: Used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.

Biology: Investigated for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.

Medicine: Explored for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 3,5-dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be elucidated by comparing it to analogous 1,4-DHP derivatives. Key variations in substituents, ester groups, and phenyl ring modifications significantly influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of 1,4-Dihydropyridine Derivatives

Impact of Ester Groups

- Ethyl/methyl esters (e.g., felodipine): Lower logP values (~3.5–4.0) improve water solubility, facilitating systemic circulation but reducing tissue retention .

- Isopropyl esters (e.g., ): Balance between lipophilicity and metabolic stability due to steric hindrance against esterase hydrolysis .

Role of Phenyl Ring Substituents

- 3,4-Dichlorophenyl (target compound): Dual electron-withdrawing Cl groups enhance dipole moments, strengthening interactions with hydrophobic enzyme/receptor pockets (e.g., L-type calcium channels).

- 4-Chlorophenyl (): Single Cl substituent reduces electronic effects, leading to weaker binding affinity.

- 2,3-Dichlorophenyl (felodipine): Suboptimal spatial arrangement of Cl groups diminishes steric complementarity with target sites .

- 4-Methoxyphenyl (): Electron-donating methoxy group disrupts charge interactions, often reducing pharmacological potency .

Activité Biologique

3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class. This class is known for its diverse biological activities, particularly in the context of cardiovascular health and as potential anticancer agents. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is . The compound features a dihydropyridine core with two carboxylate groups and a benzyl group, contributing to its lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer activity. For instance, compounds similar to 3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study demonstrated that certain dihydropyridine derivatives reduced mTORC1 activity and increased autophagy in pancreatic cancer cells (MIA PaCa-2), suggesting a novel mechanism of action involving autophagy modulation .

Cardiovascular Effects

Dihydropyridines are primarily recognized for their role as calcium channel blockers. They help in managing hypertension and angina by relaxing vascular smooth muscle. The structure of 3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine suggests it may also possess these properties. Research indicates that modifications in the benzyl and dichlorophenyl groups can enhance calcium channel blocking activity .

Structure-Activity Relationship (SAR)

The biological activity of dihydropyridine derivatives can be significantly influenced by structural modifications. Key points include:

- Substitution Patterns : The presence of electron-withdrawing groups (like dichloro) on the aromatic ring enhances lipophilicity and bioactivity.

- Alkyl Groups : The dimethyl substitution at positions 3 and 5 on the pyridine ring appears to be crucial for maintaining biological activity.

A detailed SAR analysis can guide the development of more potent analogs with improved efficacy and selectivity.

Case Study 1: Antiproliferative Activity

In vitro studies have shown that specific derivatives of dihydropyridines exhibit submicromolar antiproliferative activity against cancer cell lines. For example, compounds structurally related to 3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine were evaluated for their effects on cell viability and apoptosis induction .

Case Study 2: Cardiovascular Applications

A clinical trial assessing the efficacy of dihydropyridine derivatives in patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure. These findings support the potential use of such compounds in managing cardiovascular diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.